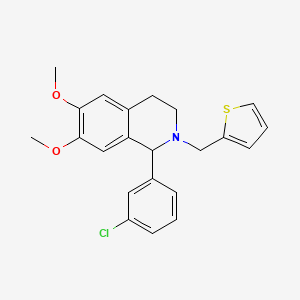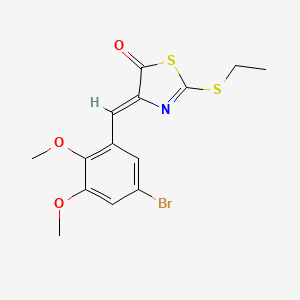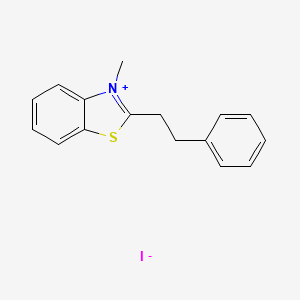
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BCPB, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In
作用机制
The exact mechanism of action of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both enzymes involved in the inflammatory response. In addition, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in the immune response.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for COX-2 inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to selectively inhibit COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in vivo and to identify the molecular mechanisms underlying its anti-cancer effects. Another area of interest is its potential use in neuroprotection. Further studies are needed to determine the optimal dose and duration of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide treatment for neuroprotection and to identify the molecular mechanisms underlying its neuroprotective effects. Finally, there is a need for further studies to optimize the synthesis method of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide and to develop more efficient methods for its administration in vivo.
合成方法
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide can be synthesized through a multi-step process starting from 4-bromoaniline. The first step involves the acylation of 4-bromoaniline with propionyl chloride to form 4-bromo-N-propionylaniline. This intermediate is then reacted with 4-chloro-2-nitrobenzoic acid to form 4-bromo-N-(4-chloro-2-nitrophenyl)propionamide. Reduction of the nitro group with iron filings and hydrochloric acid yields 4-bromo-N-(4-chloro-2-aminophenyl)propionamide. Finally, this intermediate is acylated with acetic anhydride to form 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide.
科学研究应用
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)13-9-12(18)7-8-14(13)19-16(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGAUNGAVSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)